molecular formula C14H9Cl2IN4S B4333905 5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole

5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole

Cat. No. B4333905
M. Wt: 463.1 g/mol
InChI Key: KLZBFWJXXJQGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DTT or Dichlorothiazolethyltetrazole, and it is a potent inhibitor of protein kinase C (PKC).

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole involves the inhibition of PKC activity. PKC is a key regulator of various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC by DTT leads to the suppression of these processes, which can have therapeutic implications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, DTT has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of diabetes and related metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole in lab experiments include its potency as a PKC inhibitor, high purity, and ease of synthesis. However, the compound has some limitations, such as its potential toxicity and lack of specificity towards PKC isoforms.

Future Directions

There are several future directions for the use of 5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole in scientific research. One potential direction is the development of more specific PKC inhibitors that can target specific isoforms of the enzyme. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, the compound's potential as a tool for studying PKC signaling pathways in various cellular processes is another area of future research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its potent inhibition of PKC activity. The compound has several potential applications in the treatment of various diseases and as a tool for studying PKC signaling pathways. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.

Scientific Research Applications

5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole has been used in various scientific research applications. One of the most significant applications of this compound is its use as a PKC inhibitor. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. The inhibition of PKC by DTT has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-iodophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IN4S/c15-10-2-1-9(13(16)7-10)8-22-14-18-19-20-21(14)12-5-3-11(17)4-6-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZBFWJXXJQGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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